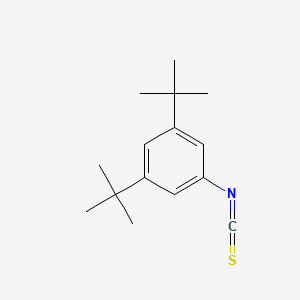
1,3-Di-tert-butyl-5-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5-isothiocyanatobenzene is an organic compound with the molecular formula C15H21NS. It is characterized by the presence of two tert-butyl groups and an isothiocyanate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-di-tert-butylbenzene with thiophosgene in the presence of a base. The reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
1,3-Di-tert-butyl-5-isothiocyanatobenzene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including inhibition of enzyme function and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure with two tert-butyl groups but contains hydroxyl groups instead of an isothiocyanate group.
3,5-Di-tert-butyltoluene: Contains tert-butyl groups but lacks the isothiocyanate functionality.
1,3-Di-tert-butyl-5-iodobenzene: Similar structure but with an iodine atom instead of an isothiocyanate group.
Uniqueness
1,3-Di-tert-butyl-5-isothiocyanatobenzene is unique due to the presence of the isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H21NS |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-isothiocyanatobenzene |
InChI |
InChI=1S/C15H21NS/c1-14(2,3)11-7-12(15(4,5)6)9-13(8-11)16-10-17/h7-9H,1-6H3 |
InChI Key |
MYDKVLLDYRCVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N=C=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















